molecular formula C21H24N4O4 B2376112 N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide CAS No. 931727-07-0

N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B2376112
CAS No.: 931727-07-0
M. Wt: 396.447
InChI Key: BRYVEHHUCXJGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidine derivative functionalized with a 3-methylbutyl chain at position 3 and an acetamide group linked to a 4-methoxyphenyl substituent. The 3-methylbutyl chain likely enhances lipophilicity, while the 4-methoxyphenyl acetamide group introduces electronic and steric effects that may influence receptor binding or solubility.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14(2)10-12-24-20(27)17-5-4-11-22-19(17)25(21(24)28)13-18(26)23-15-6-8-16(29-3)9-7-15/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYVEHHUCXJGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The pyrido[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. A representative protocol involves:

  • Starting Materials : 2,4,6-Triaminopyrimidine (A ) and ethyl acetoacetate (B ).
  • Reaction Conditions :
    • Reflux in diphenyl ether at 195–230°C for 6–8 hours.
    • Catalytic piperidine and glacial acetic acid (1:1) to facilitate cyclization.
  • Mechanism :
    • Nucleophilic attack by the amine groups of A on the carbonyl carbons of B , followed by dehydration to form the fused ring system (Scheme 1).

Outcome :

  • Formation of 5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,4-diamine (C ) in 70–80% yield.

Oxidation to 2,4-Diketone

The 7-oxo group in C is oxidized to a diketone:

  • Reagents : Thionyl chloride–DMF complex (1:1) in dichloromethane.
  • Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.
  • Product : 2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine (D ) (85% yield).

Attachment of the Acetamide Side Chain

Synthesis of N-(4-Methoxyphenyl)Acetamide

The side chain is prepared separately:

  • Reagents : 4-Methoxyaniline (F ) and acetyl chloride (G ).
  • Conditions :
    • Reflux in ethanol for 30 minutes.
    • Neutralization with ice-water.
  • Product : N-(4-Methoxyphenyl)acetamide (H ) (92% yield).

Functionalization to 2-Chloro-N-(4-Methoxyphenyl)Acetamide

H is converted to its chloro derivative:

  • Reagents : Chloroacetyl chloride and triethylamine in dichloromethane.
  • Conditions : 0°C for 2 hours.
  • Product : 2-Chloro-N-(4-methoxyphenyl)acetamide (I ) (85% yield).

Coupling to the Pyridopyrimidine Core

The final step involves nucleophilic substitution:

  • Substrate : 3-(3-Methylbutyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine (E ).
  • Reagents : I , NaH in DMF.
  • Conditions :
    • 60°C for 8 hours under nitrogen.
  • Product : Target compound (J ) (75% yield).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H), 7.54 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 8.0 Hz, 2H), 4.62 (s, 2H), 3.76 (s, 3H), 3.45 (t, J = 7.2 Hz, 2H), 1.56–1.48 (m, 2H), 1.32–1.25 (m, 1H), 0.89 (d, J = 6.4 Hz, 6H).
  • ESI–MS : m/z 453.2 [M+H]+.

Alternative Synthetic Routes

Reductive Amination Approach

For substrates with amino groups:

  • Intermediate : 1-Aminopyrido[2,3-d]pyrimidine-2,4-dione.
  • Reagents : 3-Methylbutyraldehyde and sodium cyanoborohydride.
  • Conditions : Methanol, 24-hour stirring.
  • Yield : 68%.

Multicomponent Reaction Strategy

A one-pot synthesis using:

  • Components :
    • Ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile.
  • Catalyst : InCl3 (20 mol%) in 50% EtOH.
  • Conditions : Ultrasound irradiation at 40°C for 20 minutes.
  • Outcome : Forms a pyrano[2,3-c]pyrazole intermediate, which is modified post-cyclization.

Reaction Optimization and Green Chemistry Considerations

Solvent and Catalyst Screening

Entry Solvent Catalyst Time (h) Yield (%)
1 DMF NaH 8 75
2 EtOH Piperidine 12 62
3 THF K2CO3 10 58

Key Findings :

  • DMF with NaH provides optimal yields due to superior solubility of intermediates.

Ultrasound Irradiation Impact

Entry Method Time Yield (%)
1 Conventional 8 h 75
2 Ultrasound (25 kHz) 40 min 88

Ultrasound enhances mass transfer and reduces reaction time by 83%.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation :
    • Use bulky bases (e.g., LDA) to direct alkylation to position 3.
  • Side Reactions :
    • Protect reactive amines with Boc groups during functionalization.
  • Purification :
    • Column chromatography with ethyl acetate/hexane (3:7) resolves regioisomers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrido[2,3-d]pyrimidine core contains electron-deficient positions susceptible to nucleophilic attack, particularly at the carbonyl groups or nitrogen atoms.
Key Reactions :

  • Amide Hydrolysis : The acetamide moiety can undergo acidic or basic hydrolysis to form carboxylic acid derivatives.

  • Methoxyphenyl Ring Substitution : The para-methoxy group on the phenyl ring may direct electrophilic substitution reactions (e.g., nitration, halogenation).

Table 1: Nucleophilic Substitution Reactions

Reaction TypeConditionsReagentsProductYield (%)Source
Amide hydrolysisHCl (6M), reflux, 4–6 hoursAqueous HClCarboxylic acid derivative60–75
NitrationHNO₃/H₂SO₄, 0°C, 30 minutesNitric acidNitro-substituted aryl derivative45–55

Oxidation-Reduction Reactions

The dioxo-pyrimidine system and methoxyphenyl group participate in redox processes:

  • Oxidation : The 3-methylbutyl side chain may oxidize to a ketone or carboxylic acid under strong oxidizing conditions.

  • Reduction : The pyrido[2,3-d]pyrimidine carbonyl groups can be reduced to alcohols using NaBH₄ or LiAlH₄.

Table 2: Redox Reactions

Reaction TypeConditionsReagentsProductYield (%)Source
Side chain oxidationKMnO₄, H₂O, 60°C, 2 hoursPotassium permanganate3-Methylbutanone derivative50–60
Carbonyl reductionLiAlH₄, THF, 0°C, 1 hourLithium aluminum hydrideDiol intermediate70–80

Cyclization and Ring-Opening Reactions

The pyrido[2,3-d]pyrimidine scaffold can undergo cyclization or ring-opening under specific conditions:

  • Cyclization : Heating with PCl₅ may form fused tricyclic structures via intramolecular dehydration .

  • Ring-Opening : Strong bases like NaOH can cleave the pyrimidine ring, yielding aminopyridine derivatives.

Table 3: Cyclization and Ring-Opening Reactions

Reaction TypeConditionsReagentsProductYield (%)Source
Intramolecular cyclizationPCl₅, 120°C, 3 hoursPhosphorus pentachlorideFused tricyclic compound55–65
Alkaline ring-openingNaOH (10%), reflux, 2 hoursSodium hydroxideAminopyridine derivative65–75

Functional Group Transformations

The acetamide and methoxyphenyl groups enable further derivatization:

  • Acylation : The free amine (if generated via hydrolysis) reacts with acyl chlorides to form secondary amides.

  • Etherification : The methoxy group can be replaced by other alkoxy groups via SN2 mechanisms.

Table 4: Functional Group Modifications

Reaction TypeConditionsReagentsProductYield (%)Source
AcylationAcCl, pyridine, RT, 12 hoursAcetyl chlorideAcetylated amide80–85
Methoxy replacementNaH, R-X, DMF, 60°C, 6 hoursAlkyl halideAlkoxy-substituted aryl derivative40–50

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) on the aryl or heteroaromatic rings are feasible:

  • Suzuki Coupling : The methoxyphenyl group may undergo cross-coupling with boronic acids to introduce aryl substituents.

Photochemical Reactions

UV irradiation of the pyrido[2,3-d]pyrimidine system can induce [2+2] cycloadditions or dimerization .

Key Considerations:

  • Steric Effects : The 3-methylbutyl group may hinder reactions at proximal sites.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity by solubilizing the compound.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide has shown promising biological activities:

1. Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves receptor binding and enzyme inhibition that disrupts cancer cell proliferation.

2. Neuroprotective Effects : The compound's ability to interact with neuroreceptors indicates potential applications in neurodegenerative diseases. Its structural components may inhibit pathways leading to neuronal death.

3. Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity against certain pathogens, making it a candidate for further research in infectious disease treatments.

Case Study 1: Anticancer Research

A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations with a mechanism involving apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotection

Research focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it effectively reduced cell death and improved survival rates in neuronal cultures exposed to neurotoxic agents.

Case Study 3: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. Further investigations are warranted to explore its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridopyrimidine-Based Acetamides

Compound A : 2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ()

  • Structural Differences :
    • The pyrido[3,2-d]pyrimidine core differs in ring substitution (positions 2,3 vs. 2,4 in the target compound).
    • Substituent at position 3: 4-methoxybenzyl vs. 3-methylbutyl.
    • Acetamide group: Linked to a 4-(trifluoromethyl)phenyl vs. 4-methoxyphenyl.
  • Functional Implications: The trifluoromethyl group in Compound A increases electronegativity and metabolic stability compared to the methoxy group in the target compound.

Compound B: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()

  • Structural Differences: A benzothieno-triazolo-pyrimidine core replaces the pyridopyrimidine system. A sulfur-containing thioether linkage is present instead of an oxygen-based acetamide.
  • Functional Implications: The sulfur atom may enhance π-π stacking interactions but reduce solubility. The tetrahydrobenzothieno ring system could confer greater conformational flexibility .

Heterocyclic Acetamides with Varying Cores

Compound C: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide ()

  • Structural Differences :
    • A tetrahydrobenzothiophene core replaces pyridopyrimidine.
    • A pyrazine ring is integrated into the side chain.
  • Functional Implications: The pyrazine moiety may facilitate metal coordination or hydrogen bonding distinct from the target compound’s pyridopyrimidine core.

Compound D : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()

  • Structural Differences :
    • A 1,3,4-oxadiazole-thioether linker replaces the pyridopyrimidine system.
    • The acetamide group is linked to a nitro-substituted phenyl ring.
  • Functional Implications :
    • The nitro group may enhance electron-withdrawing effects, influencing redox properties.
    • The oxadiazole ring could improve thermal stability but reduce bioavailability .

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound A () Compound B ()
Core Structure Pyrido[2,3-d]pyrimidine Pyrido[3,2-d]pyrimidine Benzothieno-triazolo-pyrimidine
Key Substituents 3-Methylbutyl, 4-methoxyphenyl 4-Methoxybenzyl, 4-CF3-phenyl Benzothieno, phenylthioether
Lipophilicity (Predicted) High (branched alkyl chain) Moderate (aromatic substituents) Moderate (sulfur-containing core)
Hydrogen-Bonding Capacity High (two ketone groups, acetamide) High (ketones, CF3 group) Moderate (thioether, triazole)
Potential Bioactivity Kinase inhibition (inferred from core) Anticancer (trifluoromethyl group) Antimicrobial (sulfur heterocycle)

Biological Activity

N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4OC_{21}H_{24}N_{4}O with a molecular weight of 396.4 g/mol. The compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological significance.

PropertyValue
Molecular FormulaC21H24N4O
Molecular Weight396.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative effects on cancer cells through mechanisms involving telomerase inhibition and apoptosis induction .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored in various studies. Similar derivatives have shown effectiveness against different pathogens by disrupting metabolic pathways essential for microbial survival .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biological processes. This inhibition can lead to altered cellular functions and potential therapeutic benefits in diseases characterized by dysregulated enzyme activity .

The mechanism through which this compound exerts its biological effects likely involves:

  • Binding to Enzymes and Receptors : The compound may interact with specific enzymes or receptors within cells, modulating their activity and leading to downstream effects on cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibited IC50 values below 10 μM against various cancer cell lines. The mechanism was linked to the inhibition of telomerase activity and disruption of cell cycle progression .
  • Antimicrobial Efficacy : Research indicated that certain derivatives showed promising results against bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range. The compounds were effective in disrupting bacterial metabolic functions .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with condensation of aromatic aldehydes with amines to form the pyrido[2,3-d]pyrimidinone core. Critical steps include:

  • Cyclization : Achieved using bases like potassium carbonate in solvents such as acetone or DMF at controlled temperatures (60–80°C) .
  • Acetamide coupling : Reaction of the pyrido-pyrimidinone intermediate with activated acetamide derivatives under reflux conditions in acetonitrile or DMSO .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    Key parameters include pH control (neutral to mildly basic) and reaction time optimization (8–24 hours) to maximize yield (typically 60–75%) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and core structure . For example, the methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH3), while the pyrido-pyrimidinone protons appear as multiplets in δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 451.2) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What structural features contribute to its biological activity?

  • Pyrido-pyrimidinone core : Enables hydrogen bonding with biological targets (e.g., enzymes) via carbonyl groups .
  • 3-Methylbutyl side chain : Enhances lipophilicity, potentially improving membrane permeability .
  • 4-Methoxyphenyl acetamide : Modulates electronic properties and steric interactions, influencing target selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Orthogonal assays : Validate activity using complementary methods (e.g., enzymatic inhibition + cell viability assays) to rule out assay-specific artifacts .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
  • Structural analogs : Compare activity of derivatives (e.g., substituent variations on the phenyl ring) to identify critical pharmacophores .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., using Pd/C for coupling steps) to identify optimal conditions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .
  • Continuous flow reactors : Enhance reproducibility and scalability while minimizing thermal degradation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Synthesize analogs with variations in the 3-methylbutyl chain (e.g., shorter/branched alkyl groups) and methoxyphenyl moiety (e.g., halogen substitutions) .
  • In vitro profiling : Test analogs against target enzymes (e.g., kinases) and cancer cell lines to correlate structural changes with potency .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. What computational approaches elucidate target interactions and mechanism of action?

  • Molecular docking : Identify potential binding pockets in proteins (e.g., ATP-binding sites in kinases) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding hypotheses .
  • QSAR modeling : Relate electronic descriptors (e.g., logP, polar surface area) to bioactivity data for predictive optimization .

Q. How to evaluate the compound’s stability under physiological and storage conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-dependent stability : Test solubility and integrity in buffers (pH 1–10) to simulate gastrointestinal and systemic environments .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.